Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available.
4-Imidazoleacrylic acid.
Urocanic acid
CAS No.: 104-98-3
VCID: VC21330521
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Urocanic acid is a naturally occurring compound found primarily in the outermost layer of human skin, known as the epidermis. It plays a significant role in absorbing ultraviolet (UV) radiation, particularly UV-A and UV-B, which are components of sunlight that can cause skin damage and other health issues . Urocanic acid exists in two main isomeric forms: trans and cis. The trans form is the predominant form in the skin, but upon exposure to UV radiation, it undergoes photoisomerization to form the cis isomer . Inflammation Modulationcis-Urocanic acid also has anti-inflammatory properties, demonstrated by its ability to reduce the severity of colitis in mouse models . It modulates the secretion of inflammatory cytokines and chemokines, suggesting a potential role in managing inflammatory disorders . Neurological EffectsRecent studies indicate that urocanic acid may play a role in memory consolidation and reconsolidation. Intraperitoneal injections of urocanic acid have been shown to enhance object recognition memory in mice, suggesting potential cognitive benefits . Reactive Oxygen Species (ROS) Generationcis-Urocanic acid generates reactive oxygen species (ROS) in a dose-dependent manner, which is crucial for its effects on cellular signaling pathways . The generation of ROS can lead to the activation of various signaling molecules, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs) . EGFR and MAPK ActivationThe activation of EGFR and downstream MAPKs, such as ERK and p38, is transient and followed by the downregulation of EGFR, which correlates with the activation of caspase-3 and subsequent apoptotic cell death . This signaling cascade is modulated by ROS and can be influenced by antioxidants like α-tocopherol . UV Protection and SunscreensDespite its abandonment as a commercial sunscreen component due to health concerns, urocanic acid remains a promising scaffold for developing next-generation UV filters. By modifying its structure to eliminate immunosuppressive effects while retaining its UV-absorbing properties, it could be used to create safer sunscreens . Therapeutic UsesThe immunosuppressive and anti-inflammatory properties of cis-urocanic acid suggest potential therapeutic applications in managing inflammatory disorders and enhancing transplant survival . Further research is needed to fully explore these possibilities. Table 1: Biological Effects of Urocanic Acid
Table 2: Signaling Pathways Involved
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CAS No. | 104-98-3 | |||||||||||||||||||||||||
Product Name | Urocanic acid | |||||||||||||||||||||||||
Molecular Formula | C6H10N2O4 | |||||||||||||||||||||||||
Molecular Weight | 174.15 g/mol | |||||||||||||||||||||||||
IUPAC Name | (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate | |||||||||||||||||||||||||
Standard InChI | InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |||||||||||||||||||||||||
Standard InChIKey | QOBBBAYBOIGDFM-SEPHDYHBSA-N | |||||||||||||||||||||||||
Isomeric SMILES | C1=C(NC=N1)/C=C/C(=O)O.O.O | |||||||||||||||||||||||||
SMILES | C1=C(NC=N1)C=CC(=O)O | |||||||||||||||||||||||||
Canonical SMILES | C1=C(NC=N1)C=CC(=O)O.O.O | |||||||||||||||||||||||||
Melting Point | 225 °C | |||||||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||||||
Solubility | 1.5 mg/mL at 17 °C | |||||||||||||||||||||||||
PubChem Compound | 24720978 | |||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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